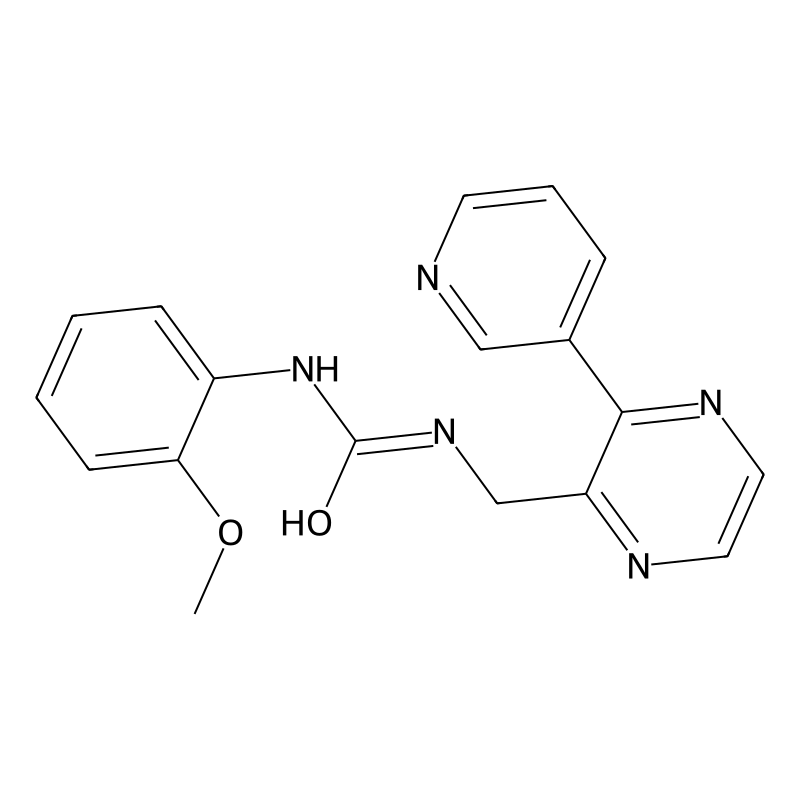

1-(2-Methoxyphenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(2-Methoxyphenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea is an organic compound characterized by its complex structure, which includes a methoxyphenyl group, a pyridine moiety, and a pyrazine derivative. This compound is classified under the category of ureas, which are organic compounds containing the functional group -NH2CO-. The presence of both the methoxy and pyridine groups suggests potential for diverse biological activities and applications in medicinal chemistry.

The chemical behavior of 1-(2-Methoxyphenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea can be influenced by the functional groups present in its structure. Common reactions involving urea derivatives include:

- Hydrolysis: Under acidic or basic conditions, the urea bond can hydrolyze to form amines and carbon dioxide.

- Substitution Reactions: The methoxy group can undergo nucleophilic substitution reactions, allowing for further functionalization.

- Condensation Reactions: The compound may participate in condensation reactions with various electrophiles due to the nucleophilic nature of the nitrogen atoms.

The synthesis of 1-(2-Methoxyphenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea can be achieved through several methods:

- Urea Formation: Reacting 2-methoxyphenyl isocyanate with a suitable amine derivative containing the pyridine and pyrazine moieties.

- Multi-step Synthesis: This may involve first synthesizing the pyridinyl-pyrazinyl intermediate followed by coupling it with 2-methoxyphenyl isocyanate.

- One-Pot Reactions: Utilizing microwave-assisted synthesis or solvent-free conditions to enhance yield and reduce reaction time.

1-(2-Methoxyphenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea has potential applications in several fields:

- Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing new antimicrobial or anticancer agents.

- Agricultural Chemicals: Its biological activity could be explored for use as a pesticide or herbicide.

Interaction studies involving 1-(2-Methoxyphenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea are crucial for understanding its pharmacodynamics and pharmacokinetics. Preliminary studies may include:

- Protein Binding Assays: To determine how well the compound binds to plasma proteins, affecting its bioavailability.

- Enzyme Inhibition Studies: Evaluating its ability to inhibit specific enzymes linked to disease pathways.

Several compounds share structural similarities with 1-(2-Methoxyphenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea. Here are some notable examples:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 1-(4-Methoxyphenyl)-3-pyridin-4-yldiazene | Structure | Antimicrobial | Contains diazene which may enhance reactivity |

| 5-(Pyridin-4-yloxy)-1H-pyrazole | Structure | Anticancer | Exhibits selective cytotoxicity towards cancer cells |

| 4-(Pyridin-2-yloxy)-benzamide | Structure | Anti-inflammatory | Combines anti-inflammatory properties with urea functionality |

Uniqueness

1-(2-Methoxyphenyl)-3-((3-(pyridin-3-yldiazene))methyl)urea stands out due to its unique combination of a methoxy group and dual nitrogen-containing heterocycles (pyridine and pyrazine), which may confer distinct biological activities not observed in other similar compounds.